Usistapide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
403989-79-7 |
|---|---|
Molecular Formula |
C34H31F3N2O3 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
methyl (2R)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1 |
InChI Key |
WSYALRNYQFNNGP-WJOKGBTCSA-N |
SMILES |
O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5 |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide |
Origin of Product |
United States |
Pharmacological Characterization of Usistapide
Classification and Preclinical Therapeutic Area Alignment
Identification as a Microsomal Triglyceride Transfer Protein (MTTP) Inhibitor
Usistapide is classified as a small molecule inhibitor of the microsomal triglyceride transfer protein (MTTP). MTTP is an essential intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTTP, this compound effectively reduces the secretion of these lipoproteins, thereby lowering plasma lipid levels.
Preclinical Rationale for Investigation in Metabolic Disorders, including Obesity and Type 2 Diabetes Models
The primary therapeutic rationale for developing this compound was for the management of metabolic diseases, particularly obesity and type 2 diabetes. The inhibition of MTTP offers a direct mechanism to reduce the absorption of dietary fats and the secretion of very-low-density lipoproteins (VLDL) from the liver. This dual action was hypothesized to lead to a significant reduction in body weight and an improvement in insulin (B600854) sensitivity.
Preclinical studies with MTTP inhibitors in animal models of obesity and type 2 diabetes have demonstrated significant reductions in body weight, plasma triglycerides, and cholesterol levels. These promising results in animal models provided a strong basis for the investigation of this compound in human subjects with similar metabolic conditions. Rodent models, such as diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats, are commonly used to evaluate the efficacy of compounds targeting metabolic diseases.
Table 1: Representative Efficacy of MTTP Inhibitors in Preclinical Models of Obesity *
Please note: Specific preclinical data for this compound is not publicly available. This table presents representative data for the class of MTTP inhibitors in established animal models of obesity.
| Model | Parameter | Result |
| Diet-Induced Obese (DIO) Mice | Body Weight | Significant reduction compared to control |
| DIO Mice | Food Intake | Decreased |
| DIO Mice | Plasma Triglycerides | Significantly lowered |
| Zucker Fatty Rat | Body Weight | Marked decrease |
| Zucker Fatty Rat | Fat Mass | Reduced |
Table 2: Representative Efficacy of MTTP Inhibitors in Preclinical Models of Type 2 Diabetes Please note: Specific preclinical data for this compound is not publicly available. This table presents representative data for the class of MTTP inhibitors in established animal models of type 2 diabetes.
| Model | Parameter | Result |
| db/db Mice | Fasting Blood Glucose | Reduced levels |
| db/db Mice | Plasma Insulin | Lowered |
| db/db Mice | Hepatic Steatosis | Ameliorated |
| Goto-Kakizaki (GK) Rat | Glucose Tolerance | Improved |
| GK Rat | Plasma Triglycerides | Significantly decreased |
Mechanism of Action at the Molecular Level
Target Binding and Enzymatic Inhibition of MTTP Activity
This compound exerts its pharmacological effect by directly binding to MTTP within the endoplasmic reticulum of enterocytes and hepatocytes. This binding event competitively inhibits the lipid transfer activity of MTTP. The primary function of MTTP is to transfer triglycerides, cholesteryl esters, and phospholipids (B1166683) to the nascent apoB polypeptide chain during its translocation into the endoplasmic reticulum lumen. By blocking this transfer, this compound effectively halts a critical step in lipoprotein assembly.
Impact on Intracellular Lipid Transport and Remodeling Pathways
The inhibition of MTTP by this compound leads to a significant alteration in intracellular lipid trafficking. With the primary pathway for the assembly of apoB-containing lipoproteins blocked, lipids that would normally be secreted are instead retained within the cell. This can lead to an accumulation of triglycerides in the liver and intestine. The cellular response to this lipid accumulation involves various pathways, including increased fatty acid oxidation and a reduction in lipogenesis, as the cell attempts to restore lipid homeostasis.
Modulation of Apolipoprotein B-Containing Lipoprotein Assembly and Secretion
The most direct and significant consequence of this compound's mechanism of action is the profound reduction in the assembly and secretion of apoB-containing lipoproteins. In the intestine, this manifests as a decrease in the secretion of chylomicrons, which are responsible for the transport of dietary fats into the circulation. In the liver, the inhibition of MTTP leads to a reduction in the secretion of VLDL, the precursor to low-density lipoprotein (LDL). This reduction in the secretion of apoB-containing lipoproteins is the primary driver of the lipid-lowering effects observed with MTTP inhibitors.
Cellular and Biochemical Pathways Influenced by this compound
The primary mechanism of action of this compound, through the inhibition of MTP, directly impacts cellular and biochemical pathways involved in lipid transport and metabolism. These effects are most pronounced in the enterocytes of the small intestine and the hepatocytes of the liver, the primary sites of MTP expression and lipoprotein synthesis. nih.gov
In the enterocytes of the small intestine, MTP is essential for the assembly of chylomicrons, the lipoproteins responsible for transporting dietary fats. This compound, by inhibiting MTP, directly interferes with the lipidation of apoB-48, a critical step in chylomicron formation. medscape.org This disruption prevents the packaging of triglycerides and other lipids into chylomicrons, leading to a significant reduction in their secretion from the enterocytes into the lymphatic system and subsequently into the bloodstream. medscape.orgnih.gov
The inhibition of chylomicron secretion by MTP inhibitors like this compound can lead to an accumulation of lipids within the enterocytes. nih.gov This effect is a direct consequence of the continued absorption of dietary fats from the intestinal lumen while their primary transport vehicle is unavailable.
Impact of this compound on Chylomicron Metabolism
| Cellular Process | Effect of this compound | Key Protein Target |
|---|---|---|
| Apolipoprotein B-48 Lipidation | Inhibited | Microsomal Triglyceride Transfer Protein (MTP) |
| Chylomicron Assembly | Inhibited | Microsomal Triglyceride Transfer Protein (MTP) |
| Chylomicron Secretion | Reduced | Microsomal Triglyceride Transfer Protein (MTP) |
| Enterocyte Lipid Accumulation | Increased | Not Applicable |
Analogous to its action in the intestine, this compound also exerts a significant influence on the liver's production of very low-density lipoproteins (VLDL). nih.gov In hepatocytes, MTP is responsible for the lipidation of apoB-100, the structural protein of VLDL. By inhibiting MTP, this compound blocks the assembly of VLDL particles, thereby reducing their secretion from the liver into the bloodstream. imrpress.comnih.gov This leads to a decrease in circulating levels of VLDL and, consequently, its metabolic products, including low-density lipoprotein (LDL). medscape.org
The inhibition of hepatic VLDL secretion can result in the accumulation of triglycerides within the liver, a condition known as hepatic steatosis. nih.gov
Impact of this compound on VLDL Metabolism
| Cellular Process | Effect of this compound | Key Protein Target |
|---|---|---|
| Apolipoprotein B-100 Lipidation | Inhibited | Microsomal Triglyceride Transfer Protein (MTP) |
| VLDL Assembly | Inhibited | Microsomal Triglyceride Transfer Protein (MTP) |
| VLDL Secretion | Reduced | Microsomal Triglyceride Transfer Protein (MTP) |
| Hepatic Triglyceride Accumulation | Increased | Not Applicable |
The pharmacological action of this compound, by altering intracellular lipid homeostasis, has downstream effects on various signal transduction pathways that regulate lipogenesis. The accumulation of lipids within enterocytes and hepatocytes due to MTP inhibition can trigger feedback mechanisms that influence the expression of genes involved in lipid synthesis and metabolism.
One of the key regulatory networks in lipid metabolism is governed by the sterol regulatory element-binding proteins (SREBPs). nih.gov SREBPs are transcription factors that control the expression of a wide array of genes involved in cholesterol and fatty acid synthesis. nih.gov While direct modulation of SREBP by this compound has not been extensively detailed, the cellular lipid accumulation resulting from MTP inhibition can influence SREBP activity. For instance, some studies suggest a potential for SREBPs to negatively regulate MTP gene transcription, indicating a complex feedback loop. nih.gov
Another critical signaling pathway in cellular energy homeostasis and metabolism is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor and, when activated, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes such as lipogenesis. nih.gov The altered energy status within a cell due to lipid accumulation from MTP inhibition could potentially influence AMPK activity, although the specific and direct effects of this compound on this pathway require further investigation.
Preclinical Research Methodologies and Findings
In Vitro Study Modalities
In vitro studies, conducted outside of a living organism in controlled laboratory environments, such as in petri dishes or test tubes, are a crucial initial step in preclinical research zeclinics.com. They offer advantages like cost-effectiveness and time efficiency, allowing for the screening of multiple compounds zeclinics.com.
Cell-Based Assay Development for MTTP Inhibition
The development and application of cell-based assays have been instrumental in evaluating Usistapide's ability to inhibit MTTP. These assays measure the impact of this compound on MTTP activity within a cellular context fda.gov. MTTP is an essential lipid transfer protein involved in the synthesis and secretion of very low-density lipoprotein (VLDL) in hepatocytes and chylomicrons in intestinal cells frontiersin.org.
Biochemical Assay Systems for Target Engagement and Inhibitory Potency
Biochemical assay systems are employed to understand how this compound interacts directly with its molecular target, MTTP, and to determine the strength of this inhibitory effect (inhibitory potency) fda.gov. These assays can measure MTTP's lipid transfer activity, for instance, by assessing increases in fluorescence attributable to this activity researchgate.net. Such assays can be used with cell and tissue homogenates and are amenable to high-throughput screening researchgate.net.
Application of In Vitro Models for Intestinal Transport and Metabolism Studies
In vitro models are widely used to study the intestinal transport and metabolism of compounds like this compound researchgate.netmdpi.comnih.govfrontiersin.org. These models help predict how a drug might be absorbed across the intestinal barrier and how it is chemically modified within intestinal cells or by enzymes present in the gut frontiersin.orguu.se. Common in vitro systems include cell lines such as Caco-2, which are acknowledged for their resemblance to small intestine enterocytes and their ability to differentiate into polarized cells with relevant transport systems mdpi.comnih.gov. Other models, such as human hepatocytes and microsomes, are also used to assess in vitro metabolism mdpi.comnih.gov. More advanced models, like pluripotent stem cell-derived intestinal organoids with apical-out orientation, are being developed to better recapitulate in vivo intestinal functions, including nutrient transport, drug absorption, and metabolism frontiersin.org. These organoids express drug-metabolizing enzymes and relevant transporters frontiersin.org.
Advanced Metabolite Profiling Techniques Using Isotope Ratio Measurements
Advanced metabolite profiling techniques, particularly those utilizing isotope ratio measurements, are employed to identify and quantify the metabolic products of this compound researchgate.netnih.gov. Techniques like Isotopic Ratio Outlier Analysis (IROA) use stable isotope labeling to introduce distinct biochemical signatures, which helps in accurate metabolic profiling, quantitation, and identification nih.govdoi.org. Measuring the ratio of isotopes, such as ¹²C/¹⁴C, using high-resolution mass spectrometry, allows for the estimation of metabolite concentrations, even in the absence of authentic standards nih.govpatsnap.com. This approach can help correct for variability introduced during sample preparation and analysis nih.govpatsnap.com.
In Vivo Animal Model Investigations
Selection and Characterization of Relevant Animal Models for Metabolic Research (e.g., Obesity, Diabetes Models)
The selection and characterization of appropriate animal models are critical for in vivo investigations of compounds targeting metabolic conditions like obesity and diabetes fda.govzeclinics.comfrontiersin.orgnih.govpremier-research.comgoogleapis.com. Various animal models are utilized to mimic aspects of human metabolic diseases frontiersin.orgwuxibiology.comphysiogenex.com. These include:
Diet-induced obesity (DIO) models: These models, often using mice or rats fed a high-fat diet, are used to simulate obesity and associated insulin (B600854) resistance nih.govpremier-research.comgoogleapis.com. High-fat diet-induced obesity in some larger animals, like dogs, can also be characterized by insulin resistance and impaired glucose tolerance nih.gov.
Genetic models: Spontaneous or genetically modified models, such as ob/ob and db/db mice or Zucker fatty and Zucker diabetic fatty (ZDF) rats, exhibit genetic predispositions to obesity, diabetes, and related complications nih.govfrontiersin.orgnih.gov. The db/db mouse, for instance, is a widely used model in type 2 diabetes research due to a mutation in the leptin receptor nih.govfrontiersin.org. Ob/ob mice also develop obesity, hyperglycemia, and insulin resistance nih.govfrontiersin.org. ZDF rats display features of hyperglycemia, hyperlipemia, hypertension, and insulin resistance, mimicking human diabetics frontiersin.org.
Chemically induced models: Models induced by chemicals like Streptozotocin (STZ) are used to study diabetes, particularly type 1 diabetes physiogenex.com.
Non-human primates: Rhesus macaque monkeys can be used in diet-induced diabetes models wuxibiology.com. Non-human primates are also utilized in preclinical studies zeclinics.com.
The selection of a specific animal model is based on its relevance to the human condition being studied and the mechanism of action of the test agent frontiersin.orgwuxibiology.com. Characterization involves assessing the metabolic phenotype and disease features in these models to ensure they are suitable for evaluating the effects of this compound wuxibiology.comphysiogenex.com.
Assessment of Efficacy in Preclinical Disease Models
Preclinical efficacy studies for compounds targeting metabolic conditions, such as those for which this compound was investigated (Obesity, Overweight, Metabolic Diseases, Type 2 diabetes mellitus), typically utilize a range of animal models that recapitulate aspects of human disease pathology. marinbio.comnih.govallucent.comelifesciences.org These models are instrumental in evaluating a compound's potential therapeutic benefit before human trials. elifesciences.org
While detailed, publicly available data specifically outlining the efficacy of this compound in various preclinical disease models is limited in the provided search results, one source indicates that JNJ-16269110 (this compound) demonstrated "good in vivo efficacy in a number of preclinical animal models". portico.org The specific models used, the conditions evaluated, and the magnitude of the observed effects are not detailed in the available snippets.
Given this compound's mechanism as an MTP inhibitor and its investigation for metabolic diseases, preclinical efficacy assessments would likely involve models relevant to these conditions. For instance, studies on structurally similar MTP inhibitors like dirlotapide (B1670757) in dogs have shown effects on reducing fat absorption and decreasing food intake, potentially mediated by increased levels of gut peptides such as peptide YY (PYY). researchgate.net Such findings in related compounds suggest potential avenues of investigation for this compound's effects in relevant animal models.
The assessment of efficacy in preclinical models involves various outcome measures depending on the disease being studied. For metabolic diseases, these could include changes in body weight, fat mass, glucose homeostasis parameters, lipid profiles, and potentially markers of organ function or pathology related to the disease state. elifesciences.org
Due to the limited detailed reporting on specific preclinical efficacy studies for this compound in the provided search results, a data table presenting specific efficacy findings in animal models cannot be generated here.
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic (PD) biomarkers are crucial in preclinical animal studies to understand the biological effects of a compound and confirm engagement with its intended target. allucent.comfrontiersin.org For MTP inhibitors like this compound, PD biomarkers in animal studies would likely focus on indicators related to lipid metabolism and potentially appetite regulation pathways, given the proposed mechanism of action. marinbio.comresearchgate.net
General principles of PD biomarker analysis in animal studies involve measuring biochemical, physiological, or molecular changes that occur in response to drug administration. frontiersin.org These measurements help establish a relationship between drug exposure and biological effect, which is vital for understanding the compound's activity. allucent.comfrontiersin.org For compounds affecting lipid metabolism, potential biomarkers could include levels of triglycerides, cholesterol, lipoproteins, or apolipoproteins in plasma or relevant tissues. Given the potential link between MTP inhibition and gut peptides, changes in the levels of hormones like PYY could also be explored as PD biomarkers. researchgate.net
While the search results confirm that PD studies are a standard part of preclinical evaluation in animal models allucent.comelifesciences.orgfrontiersin.orgresearchgate.netnih.govisogenic.infonih.govplos.org, and that this compound was subject to preclinical investigation portico.org, specific details regarding the pharmacodynamic biomarkers analyzed in this compound animal studies and the corresponding results are not available in the provided snippets.
Effective PD biomarker analysis in animal studies requires validated assay methods and careful consideration of the context of use for the biomarker. frontiersin.org The goal is to identify biomarkers that are reliable indicators of drug activity and can potentially be translated to the clinical setting. frontiersin.orgplos.org
Due to the lack of specific data on PD biomarkers analyzed for this compound in animal studies within the provided search results, a data table presenting such findings cannot be generated.
Considerations for Interspecies Translation in Preclinical Research
Interspecies translation is a critical aspect of preclinical research, aiming to extrapolate findings from animal models to predict outcomes in humans. plos.orgnih.govnih.gov However, significant biological differences between species, including variations in drug metabolism, target expression, and disease pathology, can pose challenges to accurate translation. marinbio.comnih.govnih.govfrontiersin.org
Animal models are valuable tools, but their ability to fully replicate the complexity of human diseases and drug responses is limited. nih.govnih.govfrontiersin.org Discrepancies in efficacy and safety profiles between animal studies and human clinical trials are not uncommon. researchgate.netnih.govnih.govnih.govfrontiersin.org To improve interspecies translation, researchers employ various strategies, including the use of relevant animal models that closely mimic human disease, the identification of translatable biomarkers, and the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge the gap between species. frontiersin.orgplos.orgnih.gov
PK/PD modeling can help integrate data from in vitro studies and animal models to predict drug responses in humans by considering species-specific differences in pharmacokinetics and pharmacodynamics. plos.orgnih.gov Identifying PD biomarkers that are meaningful across species is also crucial for successful translation. frontiersin.orgplos.org
While general principles and challenges of interspecies translation in preclinical research are well-documented nih.govplos.orgnih.govnih.govfrontiersin.org, specific considerations or data related to the interspecies translation of this compound's preclinical findings are not detailed in the provided search results. The discontinuation of this compound's development for certain indications marinbio.com could potentially be related to challenges encountered during the translation from preclinical studies to human trials, although the specific reasons are not provided in the available information.
Synthetic Strategies and Structure Activity Relationship Sar Principles
Overview of Synthetic Methodologies for Usistapide and Its Analogues
The synthesis of this compound and its analogues involves chemical methodologies aimed at constructing the specific molecular architecture required for MTTP inhibition and targeted delivery. While detailed synthetic schemes for this compound itself were not extensively detailed in the search results, general principles for synthesizing analogous compounds and drug candidates are referenced. Synthetic methods for related compounds often involve standard organic chemistry transformations. google.comoapi.int The preparation of such compounds can utilize known synthetic or semi-synthetic methods for analogous structures. google.com The choice of starting materials and reagents can be varied to yield different derivatives. oapi.int Modifications to the synthesized compounds can be performed using conventional chemical techniques. oapi.int For instance, formylation reactions using reagents like N-alkylmethylformiminium chloride are mentioned in the context of preparing related structures. oapi.int The creation of specific stereoisomers can be achieved through the use of optically active starting materials, asymmetric synthesis, or by converting one stereoisomer into another. oapi.int
Rational Design Approaches for Tissue-Targeted Therapies
Rational drug design plays a significant role in developing therapies that selectively act on specific tissues to enhance efficacy and minimize systemic side effects. iqpc.comresearchgate.net Tissue targeting aims to achieve increased local drug concentrations at the site of action. iqpc.comresearchgate.net This strategy is often employed for safety reasons, particularly when the drug concentration needed for efficacy at the target site might cause undesirable effects elsewhere in the body. iqpc.comresearchgate.net Increasing the drug concentration in the intended tissue while minimizing it in others can lead to an improved therapeutic index. iqpc.comresearchgate.net
Rationale for Gut-Targeting of MTTP Inhibitors to Minimize Systemic Exposure
Gut-targeting of MTTP inhibitors is a rational design approach aimed at concentrating the therapeutic effect within the gastrointestinal tract and limiting systemic exposure. iqpc.comresearchgate.net MTTP is present in the enterocytes of the upper GI tract, where it is essential for the absorption of dietary lipids and the formation of chylomicrons. iqpc.com MTTP is also found in the liver, where it is involved in the assembly and secretion of very low-density lipoproteins (VLDL). cuhk.edu.cnwikipedia.orgwikipedia.org By selectively inhibiting MTTP in the gut, the absorption of dietary fats can be reduced, which is beneficial in conditions like hypercholesterolemia. iqpc.comwikipedia.orgwikipedia.org Minimizing systemic absorption helps to avoid potential off-target effects in other tissues, such as the liver, which have been associated with more systemically available MTTP inhibitors like lomitapide. iqpc.comresearchgate.net This gut-targeting strategy relies on achieving a higher concentration of the inhibitor within the enterocytes compared to systemic circulation. iqpc.comresearchgate.net
Implementation of "Soft Drug" Design Principles
The concept of "soft drug" design has been implemented in the development of gut-targeted MTTP inhibitors, including this compound and granotapide (B1672138). ncats.ioiqpc.comresearchgate.net Soft drugs are designed to undergo predictable metabolism to inactive metabolites after they have exerted their therapeutic effect. pharm.or.jpnih.govresearchgate.netjchemrev.com This approach integrates metabolism considerations into the drug design process to create safer agents with an increased therapeutic index. pharm.or.jpnih.gov For gut-targeted MTTP inhibitors, the soft drug strategy involves designing molecules that are active within the enterocytes but are rapidly metabolized to inactive forms if they are absorbed systemically, particularly in the liver. iqpc.comresearchgate.net This differential stability is crucial for ensuring that the drug's action is localized to the gut, thereby minimizing systemic exposure and potential side effects. iqpc.comresearchgate.netresearchgate.net
Comparative Structural and Mechanistic Analysis with Other MTTP Inhibitors (e.g., Lomitapide, Granotapide)
This compound, lomitapide, and granotapide are all inhibitors of MTTP, but they differ in their structural features and intended mechanisms of action regarding tissue targeting. cuhk.edu.cniqpc.comresearchgate.netwikipedia.orgwikipedia.org Lomitapide (MW ~694) is a more systemically active MTTP inhibitor used for treating familial hypercholesterolemia. iqpc.comwikipedia.orgwikipedia.orgguidetopharmacology.org Its mechanism involves inhibiting MTTP in the liver, reducing VLDL assembly and secretion. wikipedia.orgwikipedia.org this compound (MW ~573) and granotapide (MW ~719) were developed with a gut-targeting strategy in mind, employing a "soft drug" approach. iqpc.comresearchgate.net Their structures include ester functionalities that are designed to be differentially stable in the intestine versus the liver. iqpc.comresearchgate.netresearchgate.net While granotapide is described as being stable in enterocytes where it inhibits intestinal MTTP, it is rapidly hydrolyzed to an inactive acid in hepatocytes. researchgate.net This contrasts with the more systemic action of lomitapide. iqpc.comwikipedia.orgwikipedia.org The structural differences, particularly the presence of labile ester groups in this compound and granotapide, contribute to their targeted delivery and differential metabolic profiles compared to lomitapide. iqpc.comresearchgate.netresearchgate.net
Here is a comparative table based on available information:
| Feature | This compound | Lomitapide | Granotapide |
| Target | MTTP | MTTP | MTTP |
| Primary Site of Action | Gut (intended) | Liver | Gut (intended) |
| Molecular Weight (approx) | 573 iqpc.comresearchgate.net | 694 iqpc.comresearchgate.net | 719 iqpc.comresearchgate.net |
| LogP (cLogP) (approx) | 7.4 iqpc.comresearchgate.net | 7.0 iqpc.comresearchgate.net | 6.0 researchgate.net |
| Design Strategy | Gut-targeted, "Soft Drug" | Systemic | Gut-targeted, "Soft Drug" |
| Key Structural Feature | Contains ester functionality iqpc.comresearchgate.netresearchgate.net | Amide-rich structure wikipedia.orgwikipedia.orguni.lu | Contains ester functionality iqpc.comresearchgate.netresearchgate.net |
| Metabolic Profile | Designed for rapid inactivation in liver researchgate.net | More systemically stable wikipedia.orgwikipedia.org | Rapidly hydrolyzed to inactive acid in liver researchgate.net |
| Development Status | Discontinued ncats.ioncats.io | Approved (for HoFH) wikipedia.orgwikipedia.orgguidetopharmacology.org | Phase 2 (as of 2013) iqpc.comresearchgate.netresearchgate.net |
Exploration of Ester Functionality and Site-Specific Stability in Drug Design
The incorporation of ester functionality into the structure of compounds like this compound and granotapide is a deliberate design strategy to achieve site-specific stability and targeted delivery. iqpc.comresearchgate.netresearchgate.net Esters are functional groups that can be cleaved by esterase enzymes present in the body. scirp.orgpharmaceutical-journal.comresearchgate.net By designing the molecule such that the ester linkage is differentially susceptible to hydrolysis by esterases in the intestine versus the liver, researchers can control the drug's activity profile. iqpc.comresearchgate.netresearchgate.net In the case of gut-targeted MTTP inhibitors, the ester is designed to be relatively stable in the intestinal environment, allowing the drug to exert its inhibitory effect on MTTP within the enterocytes. researchgate.net However, if the compound is absorbed and reaches the liver, the ester is rapidly hydrolyzed by hepatic esterases to an inactive metabolite. researchgate.net This rapid inactivation in the liver minimizes systemic exposure and reduces the potential for hepatic side effects, which have been a concern with systemically active MTTP inhibitors. iqpc.comresearchgate.net This differential stability based on ester hydrolysis is a key aspect of the "soft drug" design principle applied to these gut-targeted therapies. iqpc.comresearchgate.netresearchgate.net The exploration of ester functionality and its site-specific stability is a common approach in prodrug design and targeted drug delivery to improve pharmacokinetic properties and reduce toxicity. scirp.orgpharmaceutical-journal.comresearchgate.net
Future Research Directions and Emerging Concepts
Further Elucidation of Intracellular Signaling Pathways and Gene Networks in the Context of Usistapide's Action
Understanding the intricate intracellular signaling pathways and gene networks modulated by MTTP inhibitors such as this compound remains a key area for future research. Intracellular signaling pathways are crucial for transmitting signals from the cell surface to various intracellular targets, including transcription factors that regulate gene expression. nih.gov These pathways involve a chain of reactions that propagate and amplify signals. nih.gov Different signaling pathways can lead to diverse transcriptional responses by regulating different transcription factors. nih.gov Integrating intercellular communication networks with intracellular signaling networks can provide a more comprehensive understanding of how upstream signaling affects intracellular targets and gene expression. frontiersin.orgembopress.org Research could focus on identifying the specific pathways downstream of MTTP inhibition that are affected by this compound, and how these alterations influence gene expression profiles related to lipid metabolism, energy homeostasis, and other relevant biological processes. Investigating the interplay between this compound's action and complex intercellular signaling networks within tissues could also reveal novel insights into its effects. embopress.orgmdpi.com
Exploration of Broader Therapeutic Potential in Preclinical Settings
While this compound was primarily investigated for metabolic diseases, the broader therapeutic potential of MTTP inhibitors in preclinical settings warrants further exploration. MTTP inhibition can impact not only lipid metabolism but potentially also inflammatory processes. nih.gov Preclinical studies utilize in vitro and in vivo models to evaluate the safety and efficacy of potential therapeutic compounds. biobide.com Although this compound's development was discontinued, the knowledge gained from its research, along with ongoing studies on other MTTP inhibitors, could inform the exploration of this class of compounds for a wider range of conditions. nih.gov This could include investigating their effects on other metabolic disorders, cardiovascular diseases, or even conditions where altered lipid metabolism or inflammation plays a significant role. nih.govgoogle.com
Development and Utilization of Advanced In Vitro and Ex Vivo Models for Enhanced Predictive Power
The development and utilization of advanced in vitro and ex vivo models are crucial for enhancing the predictive power of preclinical research for compounds like this compound. In vitro models involve experimenting with cells outside a living organism, often in controlled laboratory settings. qima-lifesciences.com Ex vivo models, on the other hand, utilize living tissues or organs extracted from an organism, maintaining a higher level of biological complexity compared to in vitro models. biobide.comqima-lifesciences.com These models bridge the gap between simpler in vitro assays and complex in vivo studies. biobide.com
Interactive Table 1: Comparison of In Vitro and Ex Vivo Models
| Feature | In Vitro Models | Ex Vivo Models |
| Biological Complexity | Lower (isolated cells) | Higher (intact tissue/organ structure) |
| Control over Variables | Higher | Lower than in vitro, higher than in vivo |
| Predictive Power | Can be lower for complex biological responses | Generally higher than in vitro for tissue-level responses |
| Cost-Effectiveness | Generally lower | Can be higher than in vitro |
| Applications | High-throughput screening, specific mechanisms | Disease modeling, drug development, tissue engineering |
| Limitations | May not fully mimic in vivo environment | Maintaining viability can be challenging, limited study duration |
Advanced in vitro models, such as 3D cell cultures and organoids, offer increased complexity compared to traditional 2D cultures. qima-lifesciences.comresearchgate.net Ex vivo models, like isolated perfused organs, can provide valuable insights into drug disposition and effects within a more physiologically relevant context. researchgate.netnih.gov Future research should focus on developing even more sophisticated models that better recapitulate the in vivo environment and allow for more accurate predictions of compound efficacy and target engagement. researchgate.net
Integration of Systems Biology and Omics Data for Comprehensive Understanding of this compound's Biological Effects
Integrating systems biology approaches with various omics datasets is essential for gaining a comprehensive understanding of the biological effects of MTTP inhibitors like this compound. Systems biology aims to understand biological systems as a whole, considering the interactions between various components. e-enm.org Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data on biological molecules. e-enm.orgibm.comuvic.cat
Interactive Table 2: Types of Omics Data
| Omics Type | Focus | Data Generated |
| Genomics | Genome structure and function | DNA sequences, genetic variations |
| Transcriptomics | Gene expression (RNA) | RNA sequences, gene expression levels |
| Proteomics | Proteins | Protein identification, abundance, modifications |
| Metabolomics | Metabolites | Identification and quantification of metabolites |
Integrating these diverse datasets through computational modeling and bioinformatics can reveal complex interactions and pathways affected by a compound. e-enm.orgibm.comscilifelab.senih.gov For this compound, this could involve analyzing how MTTP inhibition impacts gene expression, protein levels, and metabolic profiles across different tissues or cell types. Such integrated analyses can help identify key biological functions and pathways modulated by the compound and potentially uncover biomarkers of response or off-target effects. e-enm.orgscilifelab.se
Considerations for Next-Generation MTTP Inhibitors Based on this compound's Research Trajectory
The research trajectory of this compound provides valuable considerations for the development of next-generation MTTP inhibitors. Early non-selective MTTP inhibitors faced challenges, including liver-related side effects like hepatic fat accumulation. nih.gov this compound was part of a strategy to develop gut-targeted MTTP inhibitors, aiming to selectively inhibit intestinal MTP and minimize systemic exposure and hepatic impact. iqpc.comresearchgate.net This "soft drug" strategy relied on differential stability in the intestine versus the liver. iqpc.comresearchgate.net
Future efforts in developing MTTP inhibitors should continue to prioritize strategies that enhance tissue selectivity and reduce off-target effects. This could involve refining the gut-targeting approach, exploring alternative delivery methods, or designing inhibitors with improved pharmacokinetic profiles that minimize accumulation in non-target tissues. Understanding the reasons for this compound's discontinuation, while not explicitly detailed in the provided information, is crucial for informing the design and development of future, more successful MTTP inhibitors.
Q & A
Q. What experimental models are most appropriate for elucidating Usistapide’s mechanism of action in preclinical studies?
Methodological Answer:
- Step 1: Prioritize in vitro models (e.g., cell lines expressing target receptors) to isolate molecular interactions and validate binding affinity via techniques like surface plasmon resonance (SPR) or fluorescence polarization .
- Step 2: Transition to in vivo models (e.g., rodent pharmacokinetic studies) to assess bioavailability and tissue distribution. Use randomized control trials (RCTs) with blinding to minimize bias .
- Step 3: Cross-validate findings using orthogonal methods (e.g., knockout models or RNA interference) to confirm specificity .
Q. How should researchers design dose-response studies to determine this compound’s therapeutic window?
Methodological Answer:
- Step 1: Establish a logarithmic dose range (e.g., 0.1–100 μM) to capture subtherapeutic, effective, and toxic thresholds. Use Hill slope analysis to quantify efficacy .
- Step 2: Incorporate negative controls (e.g., vehicle-only groups) and positive controls (e.g., known agonists/antagonists) to contextualize results .
- Step 3: Apply ANOVA with post-hoc Tukey tests to compare dose groups, ensuring statistical power ≥0.8 via pre-study sample size calculations .
Q. What criteria should guide the selection of biomarkers for this compound’s efficacy in metabolic studies?
Methodological Answer:
- Step 1: Prioritize biomarkers with established clinical relevance (e.g., LDL cholesterol, insulin sensitivity indices) and measurable dynamic ranges .
- Step 2: Validate assay precision via intra- and inter-day coefficient of variation (CV) studies (<15% acceptable) .
- Step 3: Use receiver operating characteristic (ROC) curves to assess biomarker sensitivity/specificity in distinguishing treatment effects from placebo .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
- Step 1: Document synthesis steps in triplicate, including solvent purity, reaction temperatures, and catalyst concentrations. Use ICH Q11 guidelines for critical process parameters .
- Step 2: Characterize compounds via NMR, HPLC-MS, and X-ray crystallography, adhering to journal-specific purity thresholds (e.g., ≥95% for Pharmaceutical Research) .
- Step 3: Deposit protocols in public repositories (e.g., Protocols.io ) with digital object identifiers (DOIs) for transparency .
Q. What statistical methods are recommended for analyzing this compound’s safety profile in early-phase trials?
Methodological Answer:
- Step 1: Classify adverse events (AEs) by severity (CTCAE v5.0) and causality (Naranjo scale). Use Fisher’s exact test for AE incidence rates between treatment arms .
- Step 2: Apply Kaplan-Meier survival analysis for time-to-event data (e.g., hepatotoxicity onset) .
- Step 3: Report confidence intervals (95% CI) for risk ratios to quantify uncertainty .
Advanced Research Questions
Q. How can researchers reconcile contradictory pharmacokinetic (PK) data for this compound across species?
Methodological Answer:
- Step 1: Perform allometric scaling to adjust for metabolic rate differences (e.g., body surface area normalization) .
- Step 2: Conduct in vitro-in vivo extrapolation (IVIVE) using hepatocyte clearance assays and PBPK modeling .
- Step 3: Validate findings via bootstrap resampling to assess model robustness .
Q. What strategies optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Step 1: Screen lipid-based nanoparticles (LNPs) or prodrug derivatives using parallel artificial membrane permeability assays (PAMPA) .
- Step 2: Employ CRISPR-Cas9 to modulate BBB transporters (e.g., P-glycoprotein) in transgenic models, assessing uptake via PET imaging .
- Step 3: Apply QSPR modeling to predict structure-permeability relationships .
Q. How should meta-analyses address heterogeneity in this compound’s clinical trial outcomes?
Methodological Answer:
- Step 1: Use PRISMA guidelines to systematically identify trials, stratifying by population (e.g., diabetic vs. non-diabetic cohorts) .
- Step 2: Quantify heterogeneity via I² statistics; if I² >50%, apply random-effects models .
- Step 3: Perform subgroup analyses or meta-regression to explore covariates (e.g., age, comorbidities) .
Q. What computational approaches predict this compound’s off-target interactions?
Methodological Answer:
- Step 1: Conduct molecular docking against the DrugBank database using AutoDock Vina, prioritizing targets with ΔG ≤ -6 kcal/mol .
- Step 2: Validate predictions via thermal shift assays (TSA) to measure protein-ligand binding .
- Step 3: Integrate results into adverse outcome pathways (AOPs) using tools like AOP-Wiki .
Q. How can researchers design adaptive trials for this compound in rare diseases with limited cohorts?
Methodological Answer:
- Step 1: Implement Bayesian adaptive designs with interim analyses to re-estimate sample sizes or doses .
- Step 2: Use synthetic control arms (historical data) to augment small cohorts, ensuring balance via propensity score matching .
- Step 3: Pre-specify futility rules (e.g., conditional power <20%) to terminate non-promising arms early .
Data Presentation Guidelines
Q. Table 1. Key Parameters for Reporting this compound’s Preclinical Data
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC-MS | ≥95% | |
| Binding Affinity (Kd) | SPR | ≤10 nM | |
| Plasma Half-life (t½) | Non-compartmental analysis | Species-adjusted | |
| AE Incidence | CTCAE v5.0 | Grade 1-2: ≤20% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
